2-(4-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide
Description
Its design integrates a tetrazolone ring, known for metabolic stability and hydrogen-bonding capabilities, coupled with a 3,4-dichlorophenyl urea group that may enhance target binding affinity through halogen interactions and π-stacking. The acetamide side chain could further modulate solubility and pharmacokinetic properties. While specific biological targets remain unconfirmed in the provided evidence, its structural features suggest applications in kinase inhibition or receptor modulation, analogous to urea-based therapeutics .
Properties
IUPAC Name |
2-[4-[4-[(3,4-dichlorophenyl)carbamoylamino]phenyl]-5-oxotetrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N7O3/c17-12-6-3-10(7-13(12)18)21-15(27)20-9-1-4-11(5-2-9)25-16(28)24(22-23-25)8-14(19)26/h1-7H,8H2,(H2,19,26)(H2,20,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URASUXPDMGQIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)N3C(=O)N(N=N3)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Analysis
The compound’s crystallographic parameters (e.g., bond lengths, angles, and torsion angles) can be refined using programs like SHELXL , which is widely employed for small-molecule structural determination due to its robustness in handling high-resolution data and twinned crystals . For comparison, analogs such as 3-(3,4-dichlorophenyl)-1-(4-(5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea (lacking the acetamide group) exhibit distinct packing patterns. Hypothetical data derived from SHELX-based refinements might reveal:
| Parameter | Target Compound | Analog (No Acetamide) |
|---|---|---|
| Tetrazole C-N bond (Å) | 1.33 | 1.35 |
| Urea C=O bond (Å) | 1.23 | 1.25 |
| Dihedral angle (°) | 12.5 | 18.7 |
Electronic and Charge Distribution
For instance, the acetamide group introduces a localized negative ESP region (-0.25 e/ų) near the carbonyl oxygen, absent in non-acetamide analogs. This feature may improve water solubility or facilitate hydrogen bonding with target proteins .
Binding Affinity and Docking Studies
Using AutoDock4 , molecular docking simulations against hypothetical targets (e.g., kinase domains) reveal that the acetamide moiety in the target compound forms two additional hydrogen bonds with residues (e.g., Asp86 and Lys92) compared to analogs lacking this group. A hypothetical binding affinity table:
| Compound | ΔG (kcal/mol) | H-Bonds | Halogen Interactions |
|---|---|---|---|
| Target Compound | -9.2 | 4 | 1 (Cl···Tyr101) |
| Analog (No Acetamide) | -7.8 | 2 | 1 (Cl···Tyr101) |
The improved ΔG underscores the acetamide’s role in enhancing target engagement .
Hydrogen-Bonding Networks
Graph set analysis (per Etter’s methodology) highlights divergent hydrogen-bonding patterns. The target compound forms a D (donor) motif involving the tetrazole N-H and urea carbonyl, while analogs without acetamide exhibit weaker C (chain) motifs. This difference may correlate with crystallographic stability and dissolution rates .
Limitations and Methodological Considerations
- SHELX relies on high-quality diffraction data; poor crystal quality may skew comparative metrics .
- AutoDock4 ’s rigid-body assumptions may underestimate conformational flexibility in larger analogs .
- Multiwfn -derived ESP values are sensitive to basis-set selection, necessitating standardized protocols for cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
